7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is an organic compound that features a chromanone core substituted with a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in the context of organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a chromanone derivative. One common method includes the reaction of a suitable chromanone precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The chromanone core can be reduced to the corresponding chromanol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Chromanol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, especially in the context of boron neutron capture therapy (BNCT).
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one largely depends on its reactivity and the specific reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The chromanone core can also participate in various reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone core, which imparts distinct chemical properties and reactivity compared to other boronic esters. This uniqueness makes it a valuable compound in various synthetic and research applications.
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H17BO3
- Molecular Weight : 244.10 g/mol
- CAS Number : 45790048
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. The presence of the dioxaborolane moiety allows for unique interactions with nucleophiles and can facilitate chemical transformations that are beneficial in biological contexts.
Anticancer Activity
Research has demonstrated that compounds containing the dioxaborolane structure exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:
- Study Findings : A study reported that derivatives of boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This suggests that this compound may exhibit similar effects through proteasome inhibition .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Case Study : In vitro studies indicated that boron-containing compounds could enhance the efficacy of traditional antibiotics against resistant strains of bacteria .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Proteasome inhibition | |
Antimicrobial | Disruption of cell membranes | |
Enzyme inhibition | Targeting specific metabolic pathways |
Case Studies
- Anticancer Efficacy :
- Synergistic Effects with Antibiotics :
Properties
Molecular Formula |
C15H19BO4 |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)10-5-6-11-12(17)7-8-18-13(11)9-10/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
LFQZVEVGKHUMFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CCO3 |
Origin of Product |
United States |
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